molecular formula C31H29ClN2O3 B304330 2-amino-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one

2-amino-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one

Cat. No. B304330
M. Wt: 513 g/mol
InChI Key: FQFBZIDMLHCLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature.

Mechanism of Action

The mechanism of action of compound X involves its ability to interact with specific molecular targets in the body. Studies have shown that compound X binds to certain enzymes and receptors in the body, leading to changes in their activity. For example, in cancer cells, compound X has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, leading to cell death.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in the body. Studies have shown that compound X can modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. Additionally, compound X has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using compound X in lab experiments include its potency, selectivity, and ability to modulate specific molecular targets. Additionally, the synthesis of compound X is relatively straightforward, making it accessible for researchers. However, the limitations of using compound X in lab experiments include its potential toxicity and lack of information on its long-term effects.

Future Directions

There are several future directions for research on compound X. One potential direction is the development of new drugs based on the structure of compound X for the treatment of various diseases. Additionally, further studies are needed to elucidate the long-term effects of compound X on the body. Finally, research is needed to explore the potential applications of compound X in other fields, such as materials science and catalysis.

Synthesis Methods

The synthesis of compound X involves a multi-step process that requires expertise in organic chemistry. The initial step involves the condensation of 4-methoxybenzaldehyde and 3-chloro-4-methylaniline to form the intermediate compound. This intermediate compound is then subjected to further reactions, including acylation, reduction, and cyclization, to yield the final product.

Scientific Research Applications

Compound X has shown promising results in various scientific research applications, including cancer research, drug design, and neurobiology. Studies have shown that compound X exhibits potent anticancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, compound X has been used as a lead compound for the design and development of new drugs targeting various diseases, including Alzheimer's and Parkinson's. In neurobiology, compound X has been shown to modulate the activity of certain neurotransmitters, leading to potential therapeutic applications in the treatment of neurological disorders.

properties

Product Name

2-amino-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one

Molecular Formula

C31H29ClN2O3

Molecular Weight

513 g/mol

IUPAC Name

2-amino-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C31H29ClN2O3/c1-18-7-10-21(11-8-18)30(36)29-27(20-12-15-23(37-3)16-13-20)28-25(5-4-6-26(28)35)34(31(29)33)22-14-9-19(2)24(32)17-22/h7-17,27H,4-6,33H2,1-3H3

InChI Key

FQFBZIDMLHCLOU-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC(=C(C=C5)C)Cl)N

SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC(=C(C=C5)C)Cl)N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC(=C(C=C5)C)Cl)N

Origin of Product

United States

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